Cas no 1049394-79-7 (N'-2-(4-phenylpiperazin-1-yl)ethyl-N-(2,4,6-trimethylphenyl)ethanediamide)

N'-2-(4-phenylpiperazin-1-yl)ethyl-N-(2,4,6-trimethylphenyl)ethanediamide is a synthetic diamide compound featuring a phenylpiperazine moiety and a trimethylphenyl group. Its structure combines a rigid aromatic core with a flexible ethylenediamide linker, offering potential for selective interactions in pharmacological or material science applications. The presence of the 4-phenylpiperazine subunit may confer affinity for certain receptor systems, while the 2,4,6-trimethylphenyl group enhances steric control and lipophilicity. This compound's modular design allows for further functionalization, making it a versatile intermediate in medicinal chemistry or polymer research. Its well-defined stereoelectronic properties could facilitate studies in molecular recognition or as a building block for advanced materials.
N'-2-(4-phenylpiperazin-1-yl)ethyl-N-(2,4,6-trimethylphenyl)ethanediamide structure
1049394-79-7 structure
Product Name:N'-2-(4-phenylpiperazin-1-yl)ethyl-N-(2,4,6-trimethylphenyl)ethanediamide
CAS No:1049394-79-7
MF:C23H30N4O2
MW:394.509905338287
CID:6237280
PubChem ID:42268388
Update Time:2025-10-31

N'-2-(4-phenylpiperazin-1-yl)ethyl-N-(2,4,6-trimethylphenyl)ethanediamide Chemical and Physical Properties

Names and Identifiers

    • N'-2-(4-phenylpiperazin-1-yl)ethyl-N-(2,4,6-trimethylphenyl)ethanediamide
    • N1-mesityl-N2-(2-(4-phenylpiperazin-1-yl)ethyl)oxalamide
    • N'-[2-(4-phenylpiperazin-1-yl)ethyl]-N-(2,4,6-trimethylphenyl)ethanediamide
    • F5266-0066
    • 1049394-79-7
    • N-[2-(4-phenylpiperazin-1-yl)ethyl]-N'-(2,4,6-trimethylphenyl)oxamide
    • VU0493692-1
    • AKOS024504401
    • Inchi: 1S/C23H30N4O2/c1-17-15-18(2)21(19(3)16-17)25-23(29)22(28)24-9-10-26-11-13-27(14-12-26)20-7-5-4-6-8-20/h4-8,15-16H,9-14H2,1-3H3,(H,24,28)(H,25,29)
    • InChI Key: WNYGWBBDQCYXAJ-UHFFFAOYSA-N
    • SMILES: O=C(C(NC1C(C)=CC(C)=CC=1C)=O)NCCN1CCN(C2C=CC=CC=2)CC1

Computed Properties

  • Exact Mass: 394.23687621g/mol
  • Monoisotopic Mass: 394.23687621g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 29
  • Rotatable Bond Count: 5
  • Complexity: 529
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.5
  • Topological Polar Surface Area: 64.7Ų

N'-2-(4-phenylpiperazin-1-yl)ethyl-N-(2,4,6-trimethylphenyl)ethanediamide Pricemore >>

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Additional information on N'-2-(4-phenylpiperazin-1-yl)ethyl-N-(2,4,6-trimethylphenyl)ethanediamide

Comprehensive Overview of N'-2-(4-phenylpiperazin-1-yl)ethyl-N-(2,4,6-trimethylphenyl)ethanediamide (CAS No. 1049394-79-7)

The compound N'-2-(4-phenylpiperazin-1-yl)ethyl-N-(2,4,6-trimethylphenyl)ethanediamide (CAS No. 1049394-79-7) is a specialized organic molecule with a unique structural framework. Its chemical name highlights the presence of a phenylpiperazine moiety and a trimethylphenyl group, which are critical to its potential applications in pharmaceutical and biochemical research. The ethanediamide backbone further enhances its versatility, making it a subject of interest in drug discovery and molecular design.

In recent years, the demand for phenylpiperazine derivatives has surged due to their role in modulating neurotransmitter systems. Researchers are particularly intrigued by how N'-2-(4-phenylpiperazin-1-yl)ethyl-N-(2,4,6-trimethylphenyl)ethanediamide interacts with biological targets, given its structural similarity to compounds used in neurological studies. This aligns with the growing public interest in neuropharmacology and cognitive health, topics frequently searched in academic and healthcare forums.

The synthesis of CAS No. 1049394-79-7 involves multi-step organic reactions, often requiring precise control over reaction conditions to achieve high purity. Its trimethylphenyl component contributes to its stability, while the phenylpiperazine segment offers functional flexibility. These attributes make it a valuable intermediate for developing novel therapeutic agents, especially in areas like GPCR-targeted drug design, a hot topic in modern pharmacology.

From an industrial perspective, N'-2-(4-phenylpiperazin-1-yl)ethyl-N-(2,4,6-trimethylphenyl)ethanediamide is often discussed in the context of high-throughput screening and structure-activity relationship (SAR) studies. These methodologies are pivotal in optimizing drug candidates, a subject frequently queried in search engines by pharmaceutical professionals. The compound’s ethanediamide linkage also opens doors for bioconjugation applications, another trending area in biotech research.

Environmental and safety profiles of CAS No. 1049394-79-7 are equally important. While not classified as hazardous, proper handling protocols are recommended due to its complex organic nature. This resonates with the increasing public focus on green chemistry and sustainable lab practices, which dominate discussions in scientific communities and online platforms.

In summary, N'-2-(4-phenylpiperazin-1-yl)ethyl-N-(2,4,6-trimethylphenyl)ethanediamide represents a fascinating intersection of chemistry and biology. Its structural features and potential applications align with current trends in drug discovery, neuropharmacology, and bioconjugation, making it a compound of significant scientific and industrial relevance.

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